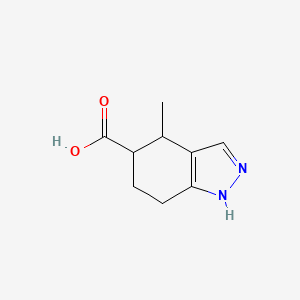

4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid

Description

4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a bicyclic heterocyclic compound featuring an indazole core fused with a partially saturated cyclohexane ring. The molecule contains a carboxylic acid group at the 5-position and a methyl substituent at the 4-position of the indazole system. Key physicochemical properties include:

- Molecular Formula: C₉H₁₂N₂O₂

- Molecular Weight: 180.21 g/mol

- CAS Number: Not explicitly provided in the evidence, but closely related compounds (e.g., 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid) have CAS 52834-38-5 .

This compound is of interest in medicinal chemistry and materials science due to its rigid bicyclic structure and functional groups, which enable hydrogen bonding and derivatization.

Properties

IUPAC Name |

4-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-5-6(9(12)13)2-3-8-7(5)4-10-11-8/h4-6H,2-3H2,1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQGXBVFSTOGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2=C1C=NN2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol. This reaction yields cyclic β-keto esters, which are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole compound . The reaction mechanism involves dehydration followed by cyclization, resulting in the formation of the stable 1H-indazole structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.

Scientific Research Applications

4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.

Medicine: It is explored for its potential therapeutic applications, particularly in developing new drugs targeting specific diseases.

Industry: The compound is used in the synthesis of agrochemicals, dyes, and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indazole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

(a) 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic Acid

- Molecular Formula : C₈H₁₀N₂O₂

- Molecular Weight : 166.18 g/mol

- Key Difference : Lacks the 4-methyl substituent present in the target compound.

- However, the methyl group in the target compound may enhance lipophilicity, influencing membrane permeability in biological systems.

(b) 3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic Acid

Functionalized Derivatives

(a) Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate

- Structure : Carboxylic acid ester derivative .

- Key Difference : Ester group replaces the carboxylic acid.

- Implications : Increased hydrophobicity compared to the target compound, making it more suitable for organic-phase reactions. The ester can be hydrolyzed to regenerate the carboxylic acid, offering a synthetic handle for prodrug design .

(b) 4-Hydroxy-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide

Heterocyclic Analogues

(a) 4,5,6,7-Tetrahydro-1H-benzoimidazole-5-carboxylic Acid

- Molecular Formula : C₈H₁₀N₂O₂

- CAS : 26751-24-6

- Key Difference : Benzoimidazole core instead of indazole.

- Implications : The benzoimidazole’s additional nitrogen atom alters electron density, affecting aromaticity and interaction with biological targets (e.g., enzymes or receptors) .

(b) Imazamox and Imazethapyr

- Structure: Imidazolinone herbicides with pyridinecarboxylic acid moieties .

- Key Difference : Larger substituents (e.g., methoxymethyl, ethyl) and agricultural applications.

- Implications : The target compound’s smaller size and indazole core may limit herbicidal activity but could be advantageous in drug discovery for reduced off-target effects .

Comparative Data Table

Biological Activity

4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid is a chiral compound known for its unique indazole ring structure and potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name is This compound , with the molecular formula and a molecular weight of 168.2 g/mol. The structure features a bicyclic system formed by a fused benzene and pyrazole ring with a carboxylic acid group at position 5.

| Property | Value |

|---|---|

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 168.2 g/mol |

| CAS Number | 2126177-57-7 |

| Melting Point | Not available |

The biological activity of this compound is attributed to its interaction with various molecular targets. The indazole ring can bind to enzymes or receptors, influencing their activity through stereospecific interactions due to the presence of chiral centers. This results in modulation of enzyme activity or receptor signaling pathways.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. In a study utilizing the carrageenan-induced paw edema model in rats, the compound demonstrated an effective reduction in inflammation with an ED50 value of 3.5 mg/kg for the most active derivative .

Table: Anti-inflammatory Activity of Indazole Derivatives

| Compound | ED50 (mg/kg) |

|---|---|

| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | 3.5 |

| Other tested derivatives | Varies |

Anticancer Activity

The compound has also been explored for its anticancer properties. In various studies involving different cancer cell lines, it has shown promising results against tumors. For instance, certain indazole derivatives were found to inhibit growth in colon cancer models effectively . The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indazole ring can enhance anticancer efficacy.

Case Study: Anticancer Efficacy

In a study investigating the effects on HCT116 colon cancer cells:

- Compound tested : CFI-400945 (a derivative)

- IC50 value : Less than 10 nM was reported for effective inhibition of tumor growth in vivo.

Antimicrobial Properties

Preliminary studies have indicated that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting cyclohexane-1,3-dicarboxamide derivatives with binucleophilic reagents under reflux conditions in acetic acid yields tetrahydroindazole intermediates. Subsequent functionalization (e.g., methylation) can introduce the methyl group at the 4-position . Another approach involves refluxing 3-formyl-indole derivatives with aminothiazolones in acetic acid, followed by recrystallization from DMF/acetic acid mixtures to purify the product .

- Key Conditions :

| Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Cyclohexane-1,3-dicarboxamide, NH₂ reagents | Acetic acid | Reflux (~110°C) | 3–5 h | 60–75% |

| 3-Formyl-indole derivatives, aminothiazolones | Acetic acid | Reflux | 3–5 h | 50–65% |

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed. For example, ethyl ester analogs of tetrahydroindazole derivatives are crystallized as monohydrates, and their structures are resolved using SC-XRD with SHELX software. Key parameters include bond angles (e.g., O1–C13–O2 = 123.97°) and hydrogen-bonding networks .

- Data Example :

| Bond Length (Å) | Angle (°) | Torsion (°) |

|---|---|---|

| C17–N2: 1.342 | O1–C13–C1: 125.16 | C5–C17–N2: 107.56 |

Q. What spectroscopic techniques are used to characterize this compound?

- Methodology :

- FTIR : Identifies carboxylic acid C=O stretching (~1700 cm⁻¹) and N–H indazole vibrations (~3200 cm⁻¹) .

- NMR : ¹H NMR reveals methyl group signals at δ ~1.2–1.5 ppm (singlet) and aromatic protons at δ ~6.8–7.5 ppm .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 181.21 for C₉H₁₂N₂O₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?

- Methodology :

- DoE (Design of Experiments) : Vary solvent polarity (e.g., DMF vs. acetic acid), temperature (80–120°C), and stoichiometry of reagents. For instance, increasing acetic acid volume by 20% improves cyclization efficiency by 15% .

- Catalysis : Transition metals (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can accelerate methylation at the 4-position, reducing side-product formation .

Q. What computational methods predict the compound’s reactivity in biological systems?

- Methodology :

- DFT Calculations : B3LYP/6-31G(d,p) models optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating nucleophilic attack sites .

- Molecular Docking : AutoDock Vina simulates binding to enzyme targets (e.g., COX-2), showing hydrogen bonds between the carboxylic acid group and Arg120/His90 residues .

- Data Example :

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| HOMO (eV) | -6.12 | -6.05 (Cyclic Voltammetry) |

| LogP | 1.85 | 1.79 (HPLC) |

Q. How do structural modifications (e.g., substituents) affect biological activity?

- Methodology :

- SAR Studies : Introduce substituents (e.g., aryl groups at the 4-position) and test inhibitory activity against kinases. For example, 4-aryl derivatives show IC₅₀ values <10 µM for EGFR inhibition, compared to >50 µM for the parent compound .

- In Silico Mutagenesis : Replace the methyl group with bulkier substituents (e.g., tert-butyl) and simulate steric clashes using PyMol .

Data Contradictions and Resolution

Q. Why do reported melting points vary across studies (e.g., 165–166°C vs. 158–160°C)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.